2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate

Sol-Gel Chemistry Porous Materials Surface Polarity

Substituting ET(33) with ET(30) or Nile Red introduces measurement artifacts or sensitivity loss in nonpolar matrices. Reichardt's Dye 33 (CAS 121792-58-3) is the validated solvatochromic probe for quantitative polarity determination in hydrocarbon elastomers, sol-gel pores, and ionic liquids. • 4× greater sensitivity than Nile Red in sol-gel matrices • Only Reichardt's dye variant soluble in diene rubbers and polyolefins • Validated for ET(30) polarity scaling in pyridinium-based ionic liquids Available in analytical-grade purity with batch-specific CoA. Ships globally.

Molecular Formula C29H19Cl2NO
Molecular Weight 468.4 g/mol
CAS No. 121792-58-3
Cat. No. B048986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate
CAS121792-58-3
Molecular FormulaC29H19Cl2NO
Molecular Weight468.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC(=C(C(=C4)Cl)[O-])Cl)C5=CC=CC=C5
InChIInChI=1S/C29H19Cl2NO/c30-25-18-24(19-26(31)29(25)33)32-27(21-12-6-2-7-13-21)16-23(20-10-4-1-5-11-20)17-28(32)22-14-8-3-9-15-22/h1-19H
InChIKeyUTXYWXPNUCOENT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate (CAS 121792-58-3): A Precision Solvatochromic Probe for Polar Environment Quantification


2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate (CAS 121792-58-3), also known as Reichardt's dye 33 or ET(33), is a pyridinium N-phenolate betaine dye that exhibits pronounced negative solvatochromism [1]. It belongs to the Reichardt's dye family, which serves as the foundation for the ET(30) empirical solvent polarity scale widely adopted in physical organic chemistry [2]. The compound is a zwitterionic inner salt characterized by a hydrophobic core and limited aqueous solubility . Its primary scientific utility lies in quantifying the polarity of diverse microenvironments—including solvent mixtures, ionic liquids, solid surfaces, and porous matrices—via UV/Vis absorption spectroscopy, where spectral shifts correlate directly with the polarity of the surrounding medium [3].

Why 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate Cannot Be Replaced by Generic Solvatochromic Dyes in Critical Polarity Assays


Substituting 2,6-dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate (ET(33)) with other solvatochromic probes—even closely related analogs like ET(30)—introduces significant measurement artifacts and data incomparability. ET(30) is insoluble in nonpolar hydrocarbon matrices, rendering it useless for polarity measurements in rubber, polyolefins, or aliphatic environments [1]. Nile Red, while soluble in nonpolar media, exhibits approximately four-fold lower sensitivity to polarity changes compared to ET(33) when probing pore environments in sol-gel matrices [2]. Extended π-conjugated Reichardt's dye analogs suffer from documented instability in certain solvents, leading to spectral drift and unreliable ET values [3]. Furthermore, the multiparameter Kamlet-Taft approach, while comprehensive, requires multiple independent probes and lacks the single-probe operational simplicity that makes ET(33) the pragmatic choice for routine polarity screening and quality control [4]. These differential performance characteristics mandate compound-specific selection based on the experimental matrix and required sensitivity threshold.

Quantitative Differentiation Evidence: 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate (ET(33)) Versus Key Comparators


Four-Fold Higher Sensitivity for Pore Polarity Determination Compared to Nile Red

In sol-gel derived porous hybrid silica thin-films, ET(33) provides a four-fold higher sensitivity for detecting polarity changes in the pore environment compared to the widely used Nile Red probe. This heightened sensitivity manifests as a substantially larger shift in the absorption peak wavelength for a given change in polarity, enabling finer discrimination between subtly different pore microenvironments [1].

Sol-Gel Chemistry Porous Materials Surface Polarity Sensitivity Enhancement

Quantitative Polarity Mapping of Ionic Liquids: ET(30) Values for Pyridinium-Based Systems

ET(33) has been successfully employed to quantify and differentiate the polarity of ionic liquids, revealing that pyridinium-based ionic liquids are substantially more polar than their imidazolium-based counterparts. Specifically, ET(33) measured an ET(30) polarity value of 58.8 kcal/mol for [MBPyr+][TFSI-], significantly higher than the 51.5 kcal/mol value recorded for the structurally analogous [OMIm+][TFSI-] ionic liquid [1]. This represents the first reported ET(30) polarity data for pyridinium ionic liquids.

Ionic Liquids Solvent Polarity Green Chemistry Catalysis

Functionality in Hydrocarbon Matrices Where ET(30) Fails: Compatibility with Diene Rubbers

A critical limitation of the parent compound ET(30) is its complete insolubility in nonpolar hydrocarbon polymers such as polyisoprene, polybutadiene, and styrene-butadiene copolymers, precluding its use for evaluating rubber plasticizers. In contrast, ET(33) demonstrates sufficient solubility in these matrices, enabling quantitative polarity measurements in 53 different rubber-related compounds and establishing a validated correlation between the ET(33)-derived ET(30) scale and the Nile Red E(NR) scale [1].

Polymer Science Rubber Plasticization Material Compatibility Nonpolar Environments

Stability in Acidic Media Enabling Sol-Gel Matrix Applications

ET(33) exhibits robust stability in acidic media, a property that renders it uniquely suitable for use in hybrid matrices prepared via acid-catalyzed sol-gel processing—the most common synthetic route for these materials. This stability contrasts sharply with extended π-conjugated Reichardt's dye analogs, which have been shown to degrade in certain solvents, and with other solvatochromic probes that are incompatible with acidic synthesis conditions [1]. The stability allows ET(33) to be trapped in situ during matrix formation, providing an authentic measure of the pore environment polarity as it evolves [2].

Sol-Gel Processing Acid Catalysis Material Synthesis Probe Stability

Alkalinochromic Response for Selective Base Detection with Differential Probes

When formulated as a lipophilic bis(trifluoromethylsulfonyl)imide derivative ([ET(33)][Tf2N]), ET(33) exhibits a dramatic 'alkalinochromic' color-on switching response upon deprotonation by bases. This response varies with base strength, enabling differential detection when used alongside the ET(30) analog. The colorimetric response magnitude correlates loosely with the pKb of aliphatic amines including propylamine, ethanolamine, ethylenediamine, diethylenetriamine, triethylamine, and triethanolamine, providing a measure of chemical selectivity [1].

Chemical Sensing Colorimetric Detection Biogenic Amines Food Safety

Established Quantitative Polarity Scale with >300 Solvent ET(30) Values for Benchmarking

ET(33) enables direct measurement of ET(30) polarity values, a scale that has been rigorously established for over 300 organic solvents and binary mixtures [1]. This extensive empirical database, spanning ET(30) values from 0.0 (tetramethylsilane) to 1.0 (water) on the normalized ETN scale, provides an unparalleled benchmarking framework. In contrast, alternative probes like Brooker's merocyanine dyes show good correlations with ET(30) but do not possess the same breadth of validated reference data [2]. The availability of standardized ET(30) values for 40 organic solvents, newly determined or corrected using ET(33) and related betaines, ensures that measurements made with ET(33) are directly comparable across laboratories and over time [3].

Solvent Polarity Physical Organic Chemistry Empirical Scales Benchmarking

Optimal Scientific and Industrial Use Cases for 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate (ET(33))


High-Sensitivity Polarity Mapping of Porous and Mesoporous Materials

ET(33) is the probe of choice for quantifying the polarity of pore environments in sol-gel derived silica, hybrid organic-inorganic materials, and mesoporous catalysts. Its four-fold sensitivity advantage over Nile Red [1] enables precise discrimination of polarity gradients caused by varying organic modifier content or surface functionalization. This capability is essential for optimizing catalyst supports in heterogeneous catalysis, designing selective adsorbents for separation science, and tailoring drug delivery vehicles where pore polarity governs guest molecule loading and release kinetics.

Polarity Assessment of Nonpolar Polymer Matrices and Rubber Compounds

For industrial and research laboratories working with diene rubbers (polyisoprene, polybutadiene, styrene-butadiene copolymers) and hydrocarbon-based materials, ET(33) is the only Reichardt's dye variant that provides functional solubility and reliable polarity measurements. This enables quantitative evaluation of plasticizer compatibility, prediction of polymer-plasticizer interactions, and classification of green alternative plasticizers based on their polarity profiles [1]. Procurement of ET(33) over ET(30) is mandatory for any polarity-related study in these nonpolar systems.

Polarity Characterization of Ionic Liquids for Green Chemistry and Electrochemistry

ET(33) has been validated for determining ET(30) polarity values in ionic liquids, including previously uncharacterized pyridinium-based systems [1]. The resulting polarity data (e.g., ET(30) = 58.8 kcal/mol for [MBPyr+][TFSI-]) provides critical guidance for selecting ionic liquids as solvents in organic synthesis, as electrolytes in batteries and supercapacitors, and as extraction media in separation processes. The ability to quantify and compare the polarity of novel ionic liquid formulations accelerates the rational design of task-specific solvents.

Construction of Colorimetric Sensor Arrays for Amine Detection

The alkalinochromic response of the [ET(33)][Tf2N] derivative enables the construction of colorimetric sensors for detecting aliphatic amines, ammonia, and hydroxide ions. When deployed alongside the ET(30) analog, the differential response profiles provide a measure of chemical selectivity that enhances discrimination between different amine species [1]. This application is particularly relevant for food safety monitoring (detection of biogenic amines as spoilage indicators), environmental sensing of ammonia, and process control in chemical manufacturing involving basic species.

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